Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)-
Description
Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- is a substituted phenethylamine derivative characterized by a benzene ring with methoxy (-OCH₃) groups at the 3- and 5-positions, a methylthio (-SCH₃) group at the 4-position, and an ethanamine side chain.
Properties
CAS No. |
71539-35-0 |
|---|---|
Molecular Formula |
C11H17NO2S |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-(3,5-dimethoxy-4-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO2S/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4-5,12H2,1-3H3 |
InChI Key |
FYTOAZIRBXNPKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1SC)OC)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: Introduction of methoxy groups to the benzene ring.
Thiomethylation: Introduction of the methylthio group.
Amine Introduction: Attachment of the ethanamine side chain.
Each of these steps requires specific reagents and conditions. For example, methoxylation can be achieved using methanol and a suitable catalyst, while thiomethylation might involve the use of methylthiol and a base.
Industrial Production Methods
Industrial production of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or methylthio groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzene ring.
Scientific Research Applications
Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- exhibits a range of biological activities that make it a compound of interest in research:
- Antimicrobial Activity : Studies have shown that this compound displays antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Preclinical studies indicate that this compound may reduce inflammation in murine models. The administration of the compound resulted in a significant decrease in paw edema compared to control groups.
- Anticancer Potential : In vitro assays have suggested that Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- inhibits the proliferation of cancer cell lines. For example, it showed a reduction in cell viability by 50% at a concentration of 10 µM in breast cancer cell lines.
Data Tables
The following tables summarize key findings related to the biological activity of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- and its comparative analysis with similar compounds.
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- against common pathogens, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both Staphylococcus aureus and Escherichia coli. This suggests moderate antimicrobial potency and potential for further development as an antibacterial agent.
Case Study 2: Anti-inflammatory Effects
In murine models subjected to inflammatory stimuli, administration of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- resulted in a significant reduction in paw edema compared to control groups. This indicates its potential as an anti-inflammatory agent and warrants further investigation into its mechanisms of action.
Case Study 3: Anticancer Activity
In vitro assays conducted on various cancer cell lines revealed that Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- inhibited cell growth effectively. Specifically, it achieved a reduction in viability by approximately 50% at concentrations around 10 µM when tested on breast cancer cells. These findings suggest its potential utility in cancer therapeutics.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Comparative Insights
For example, mescaline (logP ≈ 1.3) is less lipophilic than the target compound (estimated logP ≈ 2.5–3.0). Fluorinated derivatives (e.g., 3,5-dimethoxy-4-trifluoroethoxy) exhibit even higher logP values (~3.5) due to the trifluoroethoxy group .
Toxicity and Safety: The N-methylated heptylthio analogue (LD₅₀ >1357 mg/kg in mice) suggests that alkylthio substitutions may reduce acute toxicity compared to unsubstituted phenethylamines .
Synthetic Accessibility :
- Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)- has documented synthetic routes with yields ≥97%, indicating feasibility for structural analogues . In contrast, allyloxy or trifluoroethoxy derivatives may require specialized reagents .
Chromatographic Behavior :
- Mescaline’s retention indices (RI) vary widely (e.g., RI 2090 on DB-5 vs. 2140 on OV-17) due to column polarity . The target compound’s methylthio group would likely increase retention time compared to mescaline.
Biological Activity :
- Mescaline’s psychoactivity is mediated via serotonin receptor interactions. The methylthio substitution in the target compound may alter receptor affinity or metabolic stability, though this remains unstudied .
Research Findings and Data Gaps
- Structural-Activity Relationships (SAR) : Positional isomerism (e.g., 3,5-diOMe vs. 3,4-diOMe) significantly impacts receptor binding. For example, mescaline (3,4,5-triOMe) is bioactive, whereas 3,4-diOMe derivatives show diminished effects .
- Metabolism: Sulfur-containing compounds often undergo oxidation to sulfoxides or sulfones, which may influence toxicity or activity. No data exists for the target compound’s metabolic pathway.
Biological Activity
Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)-, also known as a phenethylamine derivative, has garnered attention in both chemical synthesis and biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 229.32 g/mol
- IUPAC Name : 3,5-Dimethoxy-4-(methylthio)benzeneethanamine
The compound features two methoxy groups and one methylthio group attached to a benzene ring, contributing to its unique biological properties.
The biological activity of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin receptors. Research indicates that similar compounds with methoxy and methylthio substitutions can act as agonists at serotonin 5-HT receptors, which are implicated in mood regulation and psychedelic effects .
Key Molecular Targets:
- Serotonin Receptors : Activation of 5-HT receptors may lead to altered mood and perception.
- Dopaminergic Systems : Potential influence on dopamine pathways could relate to stimulant effects.
Biological Activities
- Psychoactive Effects : Compounds with similar structures have been associated with hallucinogenic properties. The presence of lipophilic substituents enhances these effects by increasing receptor affinity .
- Anticancer Properties : Preliminary studies suggest that certain phenethylamines exhibit cytotoxic effects on cancer cells, although specific research on this compound is limited .
- Antimicrobial Activity : Some derivatives of phenethylamines demonstrate antimicrobial properties, indicating potential therapeutic applications .
Study on Serotonin Receptor Agonism
A study published in PubMed Central explored the agonistic properties of similar compounds on serotonin receptors. It was found that small lipophilic substituents at the 4-position significantly enhance receptor activation, suggesting that Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- may exhibit similar properties .
Anticancer Screening
Research conducted on various phenethylamines indicated that they could induce apoptosis in cancer cell lines. While specific data on Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- is scarce, the structural similarities suggest potential for further investigation in anticancer applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- | 2 Methoxy groups, 1 Methylthio group | Potential psychoactive effects |
| Benzeneethanamine, 2,5-dimethoxy-4-(ethylthio)- | Ethylthio instead of methylthio | Enhanced hallucinogenic effects |
| Benzeneethanamine, 3,4-dimethoxy- | Different methoxy positioning | Increased affinity for serotonin receptors |
Safety and Toxicity Considerations
While the biological activities suggest therapeutic potential, safety profiles must be assessed. Reports indicate that compounds within this class can exhibit toxicity at higher concentrations or with prolonged exposure. Thus, thorough toxicological evaluations are necessary before clinical applications can be considered .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
